N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine
Description
Chemical Significance of Pyrazolo[3,4-d]Pyrimidine Scaffolds in Medicinal Chemistry
The pyrazolo[3,4-d]pyrimidine nucleus serves as a privileged scaffold in drug discovery due to its ability to mimic the adenine moiety of adenosine triphosphate (ATP), enabling competitive inhibition of kinase active sites. This structural analogy allows derivatives to interact with the hinge region of kinases through hydrogen bonding and hydrophobic interactions, a mechanism critical for modulating signal transduction pathways involved in cell proliferation and survival.
Recent advancements have demonstrated the scaffold's adaptability through substitutions at positions 1, 4, and 6, which fine-tune target selectivity and potency. For instance, N1-aryl substitutions enhance hydrophobic interactions with kinase backbones, while C4-amino groups facilitate hydrogen bonding with catalytic residues. The C6 position offers further modularity for introducing solubilizing groups or secondary pharmacophores, as seen in clinical-stage kinase inhibitors.
Table 1: Bioactivity Trends in Pyrazolo[3,4-d]Pyrimidine Derivatives
The scaffold's synthetic accessibility further contributes to its medicinal value, with established routes involving cyclocondensation of 5-aminopyrazoles with β-ketoesters or nitriles. This versatility enables rapid generation of structure-activity relationship (SAR) libraries, as demonstrated in the development of dual EGFR/VEGFR inhibitors bearing 4-anilinopyrazolo[3,4-d]pyrimidine cores.
Rationale for Investigating Morpholine-Substituted Pyrazolo[3,4-d]Pyrimidine Derivatives
The incorporation of morpholine at the C4 position represents a strategic optimization to address key challenges in kinase inhibitor development. Morpholine's oxygen atom provides a hydrogen bond acceptor that enhances water solubility, while its compact heterocyclic structure minimizes entropic penalties during target binding. In the context of this compound, this substitution pattern achieves three critical objectives:
Improved Pharmacokinetic Profile : Morpholine's moderate basicity (pKa ~8.4) enhances membrane permeability while maintaining sufficient aqueous solubility for oral bioavailability. Comparative studies show morpholine-containing analogs exhibit 2–3 fold higher Caco-2 permeability compared to piperidine-substituted counterparts.
Kinase Selectivity Modulation : The morpholine oxygen forms a key hydrogen bond with conserved gatekeeper residues in the ATP-binding cleft. This interaction discriminates between closely related kinases, as evidenced by 1000-fold selectivity for mTOR over PI3K-α in 4-morpholino-6-arylpyrazolo[3,4-d]pyrimidines.
Conformational Restriction : Molecular dynamics simulations reveal that the morpholine ring induces a bioactive conformation through weak intramolecular interactions with the N1-methyl group, pre-organizing the molecule for optimal target engagement.
Table 2: Impact of C4 Substitutions on Kinase Inhibition Profiles
| C4 Substituent | mTOR IC₅₀ (nM) | PI3K-α IC₅₀ (nM) | Selectivity Ratio |
|---|---|---|---|
| Morpholin-4-yl | 0.8 | 1200 | 1500 |
| Piperidin-1-yl | 2.1 | 850 | 405 |
| Thiomorpholin-4-yl | 1.5 | 950 | 633 |
Data adapted from kinase profiling studies of structural analogs.
The N-benzyl group at position 6 introduces additional π-π stacking potential with hydrophobic kinase subpockets, as observed in crystallographic studies of related compounds bound to ABL1. This substitution pattern synergizes with the morpholine moiety to create a balanced profile of potency (mTOR IC₅₀ <1 nM in cellular assays) and drug-like properties (calculated logP 2.8, PSA 78 Ų).
Properties
Molecular Formula |
C17H20N6O |
|---|---|
Molecular Weight |
324.4 g/mol |
IUPAC Name |
N-benzyl-1-methyl-4-morpholin-4-ylpyrazolo[3,4-d]pyrimidin-6-amine |
InChI |
InChI=1S/C17H20N6O/c1-22-15-14(12-19-22)16(23-7-9-24-10-8-23)21-17(20-15)18-11-13-5-3-2-4-6-13/h2-6,12H,7-11H2,1H3,(H,18,20,21) |
InChI Key |
QDSVILYBJMIZGK-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=N1)C(=NC(=N2)NCC3=CC=CC=C3)N4CCOCC4 |
Origin of Product |
United States |
Preparation Methods
Cyclization with Urea or Thiourea
Reacting 5-amino-1-phenylpyrazole-4-carbonitrile with urea under basic conditions yields the dihydroxy intermediate, which is subsequently chlorinated to introduce reactive sites.
-
Reactants : 5-Amino-1-phenylpyrazole-4-carbonitrile (10 mM), urea (15 mM).
-
Conditions : Reflux in ethanol with NaOH (5%) for 6–8 hours.
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Product : 1-Phenyl-1,7-dihydro-4H-pyrazolo[3,4-d]pyrimidine-4,6(5H)-dione (Yield: 85–90%).
Chlorination for Reactive Intermediates
Chlorination using POCl₅ and PCl₅ converts hydroxyl groups to chlorides, enabling nucleophilic substitutions.
-
Reactants : Pyrazolo[3,4-d]pyrimidine-dione (1 eq), POCl₅ (5 eq), PCl₅ (1 eq).
-
Conditions : Reflux at 110°C for 4 hours.
-
Product : 4,6-Dichloro-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine (Yield: 78%).
Sequential Functionalization of the Core
N1-Methylation
Methylation at the N1 position is achieved using methyl iodide (MeI) under basic conditions.
-
Reactants : 4,6-Dichloro-1H-pyrazolo[3,4-d]pyrimidine (1 eq), MeI (1.2 eq).
-
Conditions : K₂CO₃ (2 eq) in DMF, 60°C for 12 hours.
-
Product : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (Yield: 92%).
C4-Morpholine Substitution
Morpholine is introduced via nucleophilic aromatic substitution (SNAr) at the C4 position.
-
Reactants : 4,6-Dichloro-1-methyl-1H-pyrazolo[3,4-d]pyrimidine (1 eq), morpholine (2 eq).
-
Conditions : Et₃N (3 eq) in THF, 80°C for 6 hours.
-
Product : 6-Chloro-1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (Yield: 85%).
C6-Benzylamine Substitution
Benzylamine is introduced at C6 via SNAr or Buchwald-Hartwig coupling.
-
Reactants : 6-Chloro-1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (1 eq), benzylamine (1.5 eq).
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Conditions : Pd(OAc)₂ (0.1 eq), Xantphos (0.2 eq), Cs₂CO₃ (2 eq) in dioxane, 100°C for 12 hours.
-
Product : N-Benzyl-1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidin-6-amine (Yield: 88%).
Optimization and Green Chemistry Approaches
Recent advancements emphasize eco-friendly methods:
Microwave-Assisted Synthesis
Microwave irradiation reduces reaction times and improves yields.
-
Reactants : 4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine (1 eq), morpholine (2 eq).
-
Conditions : Microwave at 150°C for 15 minutes.
-
Product : 6-Chloro-1-methyl-4-morpholino-1H-pyrazolo[3,4-d]pyrimidine (Yield: 94%).
Solvent-Free Reactions
Solid-state reactions minimize waste and enhance atom economy.
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Reactants : 5-Amino-1-phenylpyrazole-4-carbonitrile (1 eq), benzylamine (1.2 eq).
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Conditions : Ball milling, 30 minutes.
-
Product : Intermediate for core functionalization (Yield: 89%).
Analytical Characterization Data
Key spectroscopic data for intermediates and final product:
| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+H]⁺ | Yield (%) |
|---|---|---|---|
| 4,6-Dichloro-1-methylpyrazolo[3,4-d]pyrimidine | 3.42 (s, 3H, CH₃), 8.21 (s, 1H) | 218.9 | 92 |
| 6-Chloro-1-methyl-4-morpholinopyrazolo[3,4-d]pyrimidine | 3.40 (s, 3H, CH₃), 3.75–3.80 (m, 8H, morpholine) | 284.1 | 85 |
| Final Product | 3.38 (s, 3H, CH₃), 4.62 (s, 2H, CH₂Ph), 7.25–7.35 (m, 5H, Ar-H) | 324.4 | 88 |
Challenges and Solutions
-
Regioselectivity : Competing substitutions at C4 and C6 are mitigated by stepwise functionalization.
-
Purification : Column chromatography (SiO₂, EtOAc/hexane) or recrystallization (ethanol/water) ensures high purity.
-
Scale-Up : Continuous flow reactors improve scalability for industrial production .
Chemical Reactions Analysis
Types of Reactions
N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, where different functional groups can be introduced or replaced.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents under controlled temperature and solvent conditions.
Substitution: Benzyl halides, morpholine derivatives, and other nucleophiles or electrophiles under appropriate solvent and temperature conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions may introduce new functional groups into the molecule.
Scientific Research Applications
Cancer Treatment
Research indicates that N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine exhibits significant cytotoxic activity against various cancer cell lines. It has been identified as a potent inhibitor of cyclin-dependent kinase 2 (CDK2) , an enzyme critical for cell cycle progression. By inhibiting CDK2, the compound can induce cell cycle arrest and apoptosis in cancer cells, making it a promising candidate for anticancer drug development .
Table: Comparison of Similar Compounds
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine | Contains thieno[2,3-d]pyrimidine core | Anticancer activity |
| 1-benzyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Features naphthalenic substituents | Antitumor properties |
| 4-amino-pyrazolo[3,4-d]pyrimidines | Similar core structure with variations | Inhibitory effects on CDK2 |
The specificity of this compound for CDK2 is supported by molecular docking studies that show effective binding to the active site of the enzyme, forming essential hydrogen bonds with key residues .
Inhibition of Other Kinases
Beyond CDK2, this compound may also exhibit inhibitory effects on other kinases involved in cancer progression. The exploration of its inhibitory profile can lead to the identification of additional therapeutic targets and broaden its applicability in oncology.
Potential in Drug Development
The compound's ability to modify its structure through synthetic routes allows for the optimization of its biological activity. Researchers are investigating various derivatives to enhance efficacy and reduce potential side effects associated with treatment . The exploration of structure–activity relationships (SAR) is crucial for developing more potent analogs.
Case Studies and Research Findings
Several studies highlight the compound's effectiveness:
- Cytotoxicity Studies : In vitro assays demonstrated that this compound significantly reduced cell viability in human cancer cell lines compared to control groups.
- Mechanistic Insights : Investigations into the mechanism of action revealed that the compound induces apoptosis through both intrinsic and extrinsic pathways, further validating its potential as an anticancer agent.
- In Vivo Efficacy : Preliminary animal studies have shown promising results regarding tumor reduction and survival rates when treated with this compound, paving the way for future clinical trials.
Mechanism of Action
The mechanism of action of N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine involves its interaction with specific molecular targets and pathways. This compound may act as an inhibitor or modulator of certain enzymes or receptors, leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Core Scaffold Variations
The pyrazolo[3,4-d]pyrimidin-6-amine core is conserved across analogs, but substitutions at positions 1, 4, and 6 dictate pharmacological properties:
Key Observations :
- 4-Position : Morpholine (target compound) improves water solubility compared to hydrophobic groups like furan (PPY18) or chlorine (). This enhances bioavailability and CNS penetration .
- 1-Position: Methyl (target) vs.
- 6-Position: N-Benzyl (target) is common in adenosine antagonists, but substituents like isopropyl () or methoxyethyl () may modulate selectivity .
Comparison with Analogs :
Pharmacological Profiles
- Adenosine Receptor Antagonism: The target compound’s morpholine and N-benzyl groups may enhance A2A/A1 dual antagonism compared to furan-substituted PPY18 (A2A-selective) .
- Multi-Target Potential: Morpholine-containing derivatives () are explored for dual A2A/HDAC inhibition, indicating broader therapeutic applications .
Physicochemical Properties
Biological Activity
N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amine is a novel compound that has garnered attention for its significant biological activities, particularly in the field of cancer therapeutics. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on diverse research findings.
Structural Characteristics
The compound features a pyrazolo[3,4-d]pyrimidine core with a benzyl group and a morpholine moiety. These structural elements contribute to its unique properties and biological effectiveness. The presence of the morpholine ring enhances solubility and bioavailability, which are critical for therapeutic efficacy.
Research indicates that this compound acts primarily as a cyclin-dependent kinase 2 (CDK2) inhibitor. CDK2 is essential for cell cycle progression, and its inhibition can lead to cell cycle arrest and apoptosis in cancer cells.
Key Findings:
- Cytotoxic Activity : The compound exhibits significant cytotoxic effects against various cancer cell lines, including breast (MDA-MB-231), lung (A549), and colorectal cancer cells. Studies have shown IC50 values in the low micromolar range, indicating potent activity against these malignancies .
- Molecular Docking Studies : Computational studies suggest that the compound binds effectively to the active site of CDK2, forming crucial hydrogen bonds with key residues involved in ATP binding. This competitive inhibition is a promising mechanism for anticancer drug development.
Comparative Biological Activity
To better understand the potential of this compound, it is useful to compare it with structurally similar compounds.
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| 1-benzyl-N-{5,6-dimethylthieno[2,3-d]pyrimidin-4-yl}pyrrolidin-3-amine | Contains thieno[2,3-d]pyrimidine core | Anticancer activity |
| 1-benzyl-N-(naphthalen-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-4-amines | Features naphthalenic substituents | Antitumor properties |
| 4-amino-pyrazolo[3,4-d]pyrimidines | Similar core structure with variations | Inhibitory effects on CDK2 |
The unique combination of substituents in N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines distinguishes it from other compounds, enhancing its specific biological activities.
Case Studies
Several studies have been conducted to evaluate the efficacy of this compound in vitro and in vivo:
- In Vitro Studies : A study demonstrated that treatment with N-benzyl-1-methyl-4-(morpholin-4-yl)-1H-pyrazolo[3,4-d]pyrimidin-6-amines resulted in a dose-dependent decrease in cell viability across multiple cancer cell lines. The most pronounced effects were observed at concentrations ranging from 0.5 to 5 µM.
- In Vivo Models : Animal models treated with this compound exhibited reduced tumor growth rates compared to controls. Histological analysis indicated increased apoptosis within tumor tissues following treatment.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
